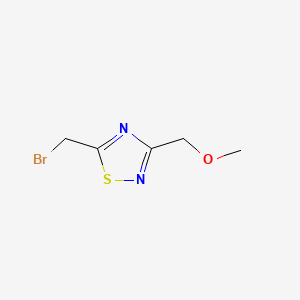
2-Ethynyl-4-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H4F3N It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-(trifluoromethyl)benzonitrile typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction of the nitrile group may produce primary amines.
Aplicaciones Científicas De Investigación
2-Ethynyl-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Ethynyl-4-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar in structure but with a fluorine atom instead of an ethynyl group.
4-Ethynylbenzonitrile: Lacks the trifluoromethyl group, making it less lipophilic.
Uniqueness
2-Ethynyl-4-(trifluoromethyl)benzonitrile is unique due to the combination of the ethynyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H4F3N |
|---|---|
Peso molecular |
195.14 g/mol |
Nombre IUPAC |
2-ethynyl-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H4F3N/c1-2-7-5-9(10(11,12)13)4-3-8(7)6-14/h1,3-5H |
Clave InChI |
NAHKUHKSCFOPRJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=C1)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13483154.png)
![5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13483162.png)

![N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13483165.png)
![Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate](/img/structure/B13483174.png)








